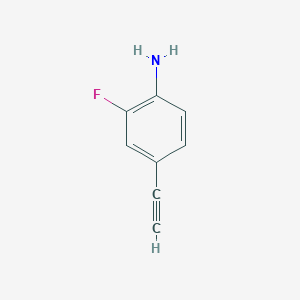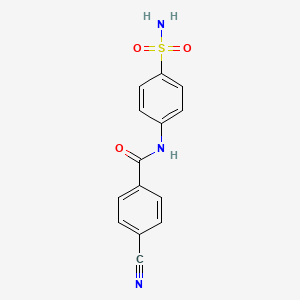
4-cyano-N-(4-sulfamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyano-N-(4-sulfamoylphenyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of cyanoacetamides, a class of compounds to which “this compound” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrase Isoforms
Research has demonstrated the efficacy of sulfonamide derivatives, including those related to 4-cyano-N-(4-sulfamoylphenyl)benzamide, in inhibiting various carbonic anhydrase (CA) isoforms. These inhibitors target cytosolic isoforms such as hCA I, II, and VII, which are crucial for physiological processes like pH regulation and CO₂ transport. The inhibition of these enzymes can be useful for developing therapeutic agents for conditions like glaucoma, epilepsy, and certain cancers. For instance, novel acridine and bis acridine sulfonamides synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide have shown effective inhibitory activity against hCA I, II, and VII isoforms (Ulus et al., 2013). Another study reported the synthesis of benzamide-4-sulfonamides as potent inhibitors for hCA I, II, VII, and IX isoforms (Abdoli et al., 2018).
Propriétés
IUPAC Name |
4-cyano-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c15-9-10-1-3-11(4-2-10)14(18)17-12-5-7-13(8-6-12)21(16,19)20/h1-8H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUFJLSXIVTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)
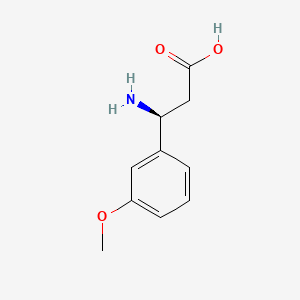
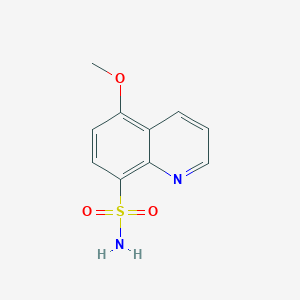
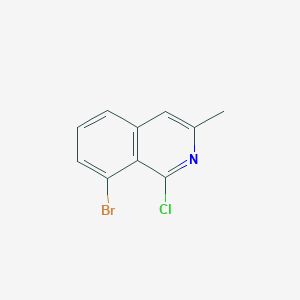
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)
![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)
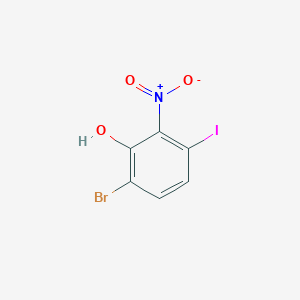
![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one](/img/structure/B2846944.png)
![8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2846947.png)
![2-Chloro-4-methoxyfuro[3,2-d]pyrimidine](/img/structure/B2846948.png)
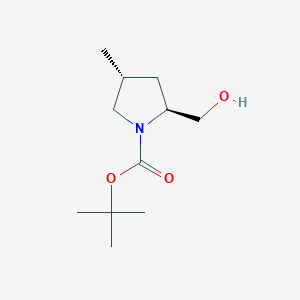
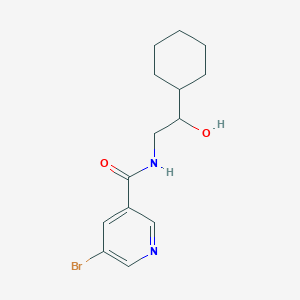
![1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2846951.png)
